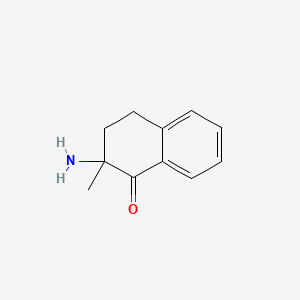
2-(2,5-Diméthyl-1H-pyrrol-1-yl)éthanol
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole (1-HEDM) is an organic compound that has been studied for its potential use in various scientific applications. It is a derivative of the pyrrole ring, which is a five-membered aromatic heterocyclic compound. 1-HEDM has a variety of properties that make it an attractive compound for a range of scientific research applications.
Applications De Recherche Scientifique
Séparation chromatographique
Ce composé a été utilisé dans le développement d'une nouvelle méthode chromatographique en phase inverse isocratique (RP-HPLC–UV) sensible et rapide pour la séparation simultanée de deux nouveaux mélanges anti-ulcéreux co-formulés {svg_1}. La méthode a été validée conformément aux directives de la Conférence internationale sur l'harmonisation {svg_2}.
Formulations anti-ulcéreuses
Il a été utilisé dans la formulation de mélanges anti-ulcéreux, en particulier l'amoxicilline, le vonoprazan et la clarithromycine [Mélange (I)], et l'amoxicilline, le lansoprazole et la clarithromycine [Mélange (II)] {svg_3}. Ces mélanges sont utilisés efficacement pour traiter et prévenir les ulcères gastriques et duodénaux récurrents causés par certains types de bactéries (H. pylori) {svg_4}.
Évaluation du profil de verdeur
Le composé a été utilisé dans l'évaluation du profil de verdeur des méthodes chromatographiques développées {svg_5}. La verdeur des méthodes chromatographiques développées a été évaluée à l'aide d'une méthode Eco-scale {svg_6}.
Test d'uniformité de contenu
Il a été appliqué pour le test d'uniformité de contenu conformément à la Pharmacopée américaine (USP) {svg_7}. La valeur d'acceptation de l'amoxicilline, dans le mélange (I) était de 2,88, les valeurs d'acceptation pour Am
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit action against enzymes such asDHFR and enoyl ACP reductase . These enzymes play crucial roles in cellular metabolism and growth, making them potential targets for therapeutic intervention.
Mode of Action
For instance, inhibition of enzymes like DHFR and enoyl ACP reductase can disrupt cellular metabolism and growth .
Biochemical Pathways
Given its potential interaction with enzymes like dhfr and enoyl acp reductase, it’s likely that the compound affects pathways related to cellular metabolism and growth .
Result of Action
Similar compounds have been shown to exhibit antibacterial and antitubercular properties , suggesting that 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol may have similar effects.
Analyse Biochimique
Biochemical Properties
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carboxylesterases, which are involved in the hydrolysis of ester bonds . These interactions are crucial for the compound’s role in biochemical pathways, influencing the stability and activity of the enzymes it interacts with.
Cellular Effects
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the autophosphorylation activity of focal adhesion kinase (FAK), leading to decreased cancer cell viability and tumor growth . This compound’s impact on cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to the N-terminal domain of FAK, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to decreased cell viability and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as carboxylesterases play a crucial role in its metabolism and subsequent effects on cellular processes . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.
Transport and Distribution
The transport and distribution of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole within cells and tissues are essential for its activity and function. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and subsequent effects on cellular processes.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYOJNLKFSXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232499 | |
| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83662-06-0 | |
| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83662-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

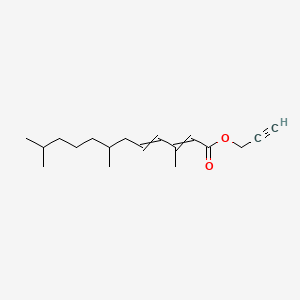


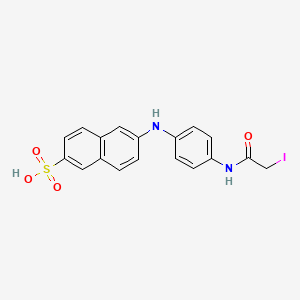
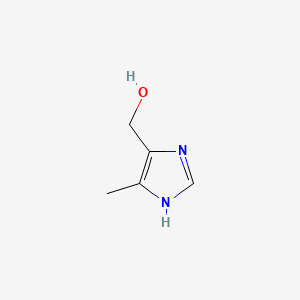

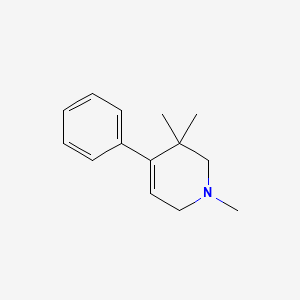
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)
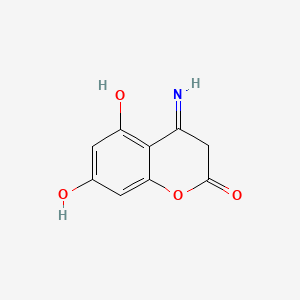


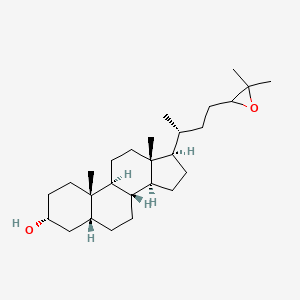
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
